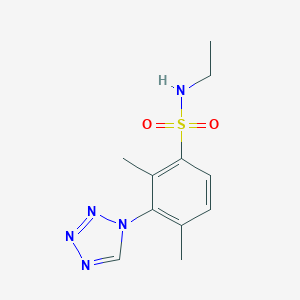
N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C11H15N5O2S and a molecular weight of 281.3341 g/mol . This compound is characterized by the presence of a benzenesulfonamide group substituted with an ethyl group, two methyl groups, and a tetraazolyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE involves several steps. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with sodium azide to form the corresponding sulfonyl azide. This intermediate is then reacted with ethylamine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base such as triethylamine to facilitate the reaction .
Analyse Des Réactions Chimiques
N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The tetraazolyl group may also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds, such as:
N-ethyl-4-methylbenzenesulfonamide: This compound lacks the tetraazolyl group, making it less versatile in terms of chemical reactivity and biological activity.
N-ethyl-2,4-dimethylbenzenesulfonamide: Similar to the target compound but without the tetraazolyl group, resulting in different chemical and biological properties.
N-ethyl-2,4-dimethyl-3-(1H-imidazol-1-yl)benzenesulfonamide:
Propriétés
Formule moléculaire |
C11H15N5O2S |
|---|---|
Poids moléculaire |
281.34 g/mol |
Nom IUPAC |
N-ethyl-2,4-dimethyl-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H15N5O2S/c1-4-13-19(17,18)10-6-5-8(2)11(9(10)3)16-7-12-14-15-16/h5-7,13H,4H2,1-3H3 |
Clé InChI |
HFDYNGRDJOMWMU-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C(=C(C=C1)C)N2C=NN=N2)C |
SMILES canonique |
CCNS(=O)(=O)C1=C(C(=C(C=C1)C)N2C=NN=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


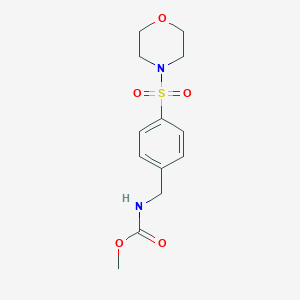
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide](/img/structure/B299697.png)
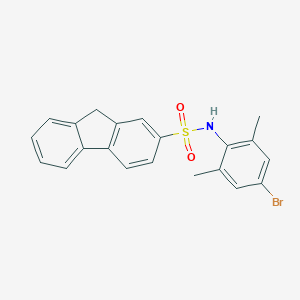
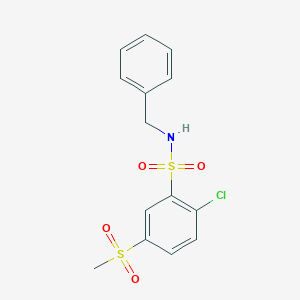
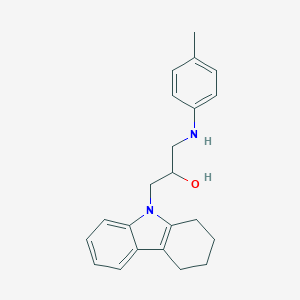
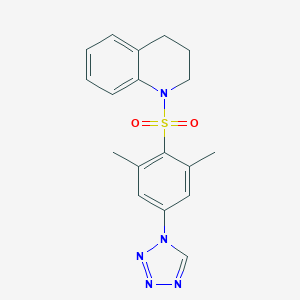
![N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299707.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B299708.png)
![4-[5-(1-Adamantyl)-2-furoyl]morpholine](/img/structure/B299709.png)
![2-[(3-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B299712.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B299714.png)
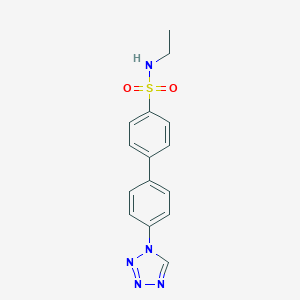
![ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B299718.png)
![2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone](/img/structure/B299721.png)
